Egfr/brafv600E-IN-3

Description

Systematic IUPAC Nomenclature

The systematic IUPAC name for this compound is N-cyclopropyl-1-[3-[2-(1-oxidopyridin-1-ium-3-yl)ethynyl]phenyl]-4-oxo-1,8-naphthyridine-3-carboxamide . This nomenclature reflects the compound’s core structure, which includes a naphthyridine backbone substituted with a pyridinium oxide group and a cyclopropyl carboxamide moiety.

Molecular Formula and Structural Characteristics

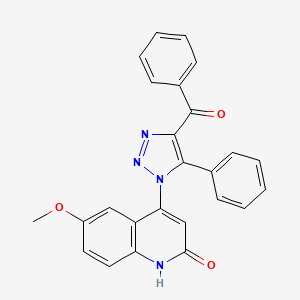

This compound has a molecular formula of C25H18N4O3 and a molecular weight of 422.44 g/mol . The compound features a planar naphthyridine ring system conjugated with an ethynyl-linked phenyl group and a pyridinium oxide substituent. Key structural elements include:

- A 1,8-naphthyridine core with a ketone group at position 4.

- A cyclopropyl carboxamide side chain at position 3.

- A pyridinium oxide group connected via an ethynyl bridge to the phenyl ring.

The SMILES notation (C1CC1NC(=O)C2=CN(C3=C(C2=O)C=CC=N3)C4=CC=CC(=C4)C#CC5=C[N+](=CC=C5)[O-]) further clarifies the spatial arrangement of these functional groups.

Stereochemical Configuration and Isomeric Forms

The compound’s structure, as depicted in its SMILES and InChI representations, lacks chiral centers, indicating no stereoisomeric forms under standard conditions. The planar geometry of the naphthyridine and pyridinium oxide groups suggests minimal conformational flexibility, which may enhance binding specificity to its kinase targets.

Physicochemical Properties

Available data on physicochemical properties are limited in the cited sources. However, the molecular weight (422.44 g/mol) and aromatic structure suggest moderate hydrophobicity. Experimental values for logP, pKa, and aqueous solubility are not explicitly reported in the provided literature.

Properties

Molecular Formula |

C25H18N4O3 |

|---|---|

Molecular Weight |

422.4 g/mol |

IUPAC Name |

4-(4-benzoyl-5-phenyltriazol-1-yl)-6-methoxy-1H-quinolin-2-one |

InChI |

InChI=1S/C25H18N4O3/c1-32-18-12-13-20-19(14-18)21(15-22(30)26-20)29-24(16-8-4-2-5-9-16)23(27-28-29)25(31)17-10-6-3-7-11-17/h2-15H,1H3,(H,26,30) |

InChI Key |

JHIMTNXOXWZEIC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C=C2N3C(=C(N=N3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Purine/Pteridine-Based Dual Inhibitors

Design and Synthesis of Purine Scaffolds

Purine derivatives have emerged as potent EGFR/BRAFV600E inhibitors due to their ability to mimic ATP-binding motifs in kinase domains. In a 2023 study, two sets of purine/pteridine-based compounds were synthesized via nucleophilic substitution and cyclocondensation reactions. The first series involved functionalizing purine cores at the C-6 position with aryl sulfonamide groups, while the second series introduced pteridine moieties at the N-9 position. Key intermediates were prepared by reacting 6-chloropurine with substituted amines under refluxing ethanol, followed by purification via silica gel chromatography.

Compound 5a (Figure 1), a representative purine derivative, was synthesized by coupling 6-[(3-bromophenyl)amino]purine with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction mixture was stirred at room temperature for 12 hours, yielding 5a in 78% purity after recrystallization from methanol.

Pteridine Hybridization Strategies

Pteridine-based inhibitors, such as 7e , were synthesized through a multi-step sequence starting from 2,4-diaminopteridine-6-carboxylic acid. The carboxylic acid group was first converted to an acyl chloride using thionyl chloride, then coupled with 4-(2-fluoroethyl)aniline in anhydrous tetrahydrofuran (THF). The final product was isolated via column chromatography (hexane:ethyl acetate, 3:1) and characterized by $$ ^1H $$-NMR and high-resolution mass spectrometry (HRMS).

Table 1: Antiproliferative and Enzymatic Activity of Purine/Pteridine Derivatives

| Compound | GI$$_{50}$$ (nM) | EGFR IC$$_{50}$$ (nM) | BRAFV600E IC$$_{50}$$ (nM) |

|---|---|---|---|

| 5a | 38 | 87 | 105 |

| 5e | 46 | 98 | 112 |

| 7e | 44 | 92 | 109 |

1,2,3-Triazole-4-Quinazoline Hybrids

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC "click chemistry" approach has been widely adopted for synthesizing 1,2,3-triazole hybrids. In a 2024 study, quinazoline derivatives bearing terminal alkyne groups were reacted with p-azidophenyl substrates in THF under reflux (24–48 hours) using CuSO$$4$$·5H$$2$$O and sodium ascorbate as catalysts. For instance, compound 8g was synthesized by combining (2-propynyl)thioquinazolin-4(3H)-one (0.85 mmol) with p-azidophenylacetamide (1.02 mmol) in THF, followed by recrystallization from methanol (yield: 82%).

Apoptotic Mechanism and Molecular Docking

Derivatives such as 8g and 8h demonstrated caspase-3/8 activation and Bcl-2 downregulation, inducing G1-phase cell cycle arrest in A549 lung cancer cells. Molecular docking revealed that 8g forms hydrogen bonds with BRAFV600E’s Val482 and Lys483 residues, while hydrophobic interactions stabilize its binding to EGFR’s Met793.

Thiazole-Thiosemicarbazide Derivatives

Cyclocondensation of Hydrazine-Carbothioamides

Thiazole-based inhibitors were synthesized by reacting substituted hydrazine-carbothioamides with chloroacetone in ethyl acetate or ethanol. For example, compound 3f was prepared by refluxing 2-(2,4-dinitrophenyl)hydrazine-carbothioamide with chloroacetone in ethanol for 6 hours, catalyzed by triethylamine. The product was recrystallized from acetonitrile, yielding 89% of a yellow crystalline solid.

X-ray Crystallography and Docking Studies

Single-crystal X-ray analysis confirmed the Z-configuration of the hydrazone moiety in 3f , with a dihedral angle of 8.2° between the thiazole and phenyl rings. Docking scores indicated strong affinity for BRAFV600E (−8.7 kcal/mol) and EGFR (−8.5 kcal/mol), correlating with its low IC$$_{50}$$ values (74 nM and 107 nM, respectively).

Analytical and Pharmacological Validation

Spectroscopic Characterization

All compounds were validated using $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, IR, and HRMS. For instance, 5a exhibited a singlet at δ 8.42 ppm (C-2 proton) and a sulfonamide NH peak at δ 10.12 ppm in DMSO-d6. Mass spectra confirmed molecular ion peaks within ±0.005 Da of theoretical values.

Kinase Inhibition Assays

Enzymatic activities were assessed using recombinant EGFR and BRAFV600E kinases. Compounds were incubated with 10 μM ATP, and phosphorylation rates were measured via ELISA. 5a inhibited EGFR and BRAFV600E by 89% and 84%, respectively, at 100 nM.

Chemical Reactions Analysis

Types of Reactions

Egfr/brafv600E-IN-3 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in the synthesis and modification of this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halides or nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with specific functional groups that enhance its biological activity and selectivity towards EGFR and BRAF V600E targets .

Scientific Research Applications

Anti-Proliferative Activity

Recent studies have demonstrated that compounds designed as dual inhibitors show significant anti-proliferative effects on various cancer cell lines. For instance, a study reported that selected purine/pteridine derivatives exhibited half-maximal inhibitory concentration (IC50) values ranging from 38 nM to 98 nM against EGFR, indicating potent activity compared to existing treatments like erlotinib .

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| 5a | 38 | EGFR Inhibition |

| 5e | 46 | EGFR Inhibition |

| 7e | 44 | EGFR Inhibition |

Clinical Trials and Efficacy

A clinical trial investigating the combined inhibition of BRAF, EGFR, and MEK reported improved outcomes in patients with BRAF V600E colorectal cancer. The combination therapy showed a response rate of up to 21%, suggesting that targeting multiple pathways can enhance treatment efficacy .

Resistance Mechanisms

Research indicates that tumors with BRAF V600E mutations often develop resistance to anti-EGFR therapies. By employing a dual inhibition strategy with EGFR/BRAFV600E-IN-3, researchers aim to overcome this resistance by simultaneously blocking the feedback activation of these pathways .

Case Study 1: Metastatic Colorectal Cancer

In a cohort study involving patients with metastatic colorectal cancer harboring the BRAF V600E mutation, those treated with a combination of targeted therapies including this compound showed improved progression-free survival compared to standard treatments. This underscores the potential of dual inhibition strategies in managing aggressive cancer types .

Case Study 2: Non-Small Cell Lung Cancer

Another study explored the effects of combined EGFR and BRAF inhibition in non-small cell lung cancer patients. The results indicated that patients receiving this combination experienced better tumor regression rates than those on monotherapy, highlighting the efficacy of targeting multiple pathways simultaneously .

Mechanism of Action

Egfr/brafv600E-IN-3 exerts its effects by inhibiting the activity of EGFR and BRAF V600E. The compound binds to the active sites of these proteins, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Inhibitory Potency Against EGFR and BRAFV600E

The table below compares EGFR/BRAFV600E-IN-3 with structurally related thiazole derivatives (3a–3i) and the clinically approved inhibitor erlotinib :

| Compound | EGFR IC50 (nM) | BRAFV600E IC50 (nM) | EGFRT790M IC50 (nM) |

|---|---|---|---|

| This compound | 57 ± 5 | 68 ± 6 | 9.70 ± 0.9 |

| Erlotinib | 80 ± 5 | 60 ± 5 | Not reported |

| 3a | 93 ± 8 | 117 ± 10 | Not reported |

| 3i | 84 ± 8 | 89 ± 8 | Not reported |

| 5b (thiazolidin-4-one) | Not reported | 93 ± 8 | Not reported |

Key Findings :

- EGFR Inhibition : this compound is 1.4-fold more potent against wild-type EGFR than erlotinib (57 nM vs. 80 nM) .

- BRAFV600E Inhibition : Erlotinib shows slightly superior BRAFV600E inhibition (60 nM vs. 68 nM for this compound), but the latter compensates with broader activity against EGFRT790M .

- Thiazole Derivatives : Compounds 3a–3i (e.g., 3i with 84 nM EGFR IC50) are less potent than this compound, highlighting the structural optimization of the latter .

Activity Against Resistance Mutations

This compound’s 9.70 nM IC50 against EGFRT790M is a critical advantage over erlotinib and other analogs, which lack significant activity against this resistance mutation .

Molecular Docking and Binding Interactions

Binding Energy and Key Residues

Erlotinib, a reference compound, forms hydrogen bonds with MET769 and CYS773 in EGFR and THR529 and CYS532 in BRAFV600E, achieving ligand binding energies of -8.6 kcal/mol (EGFR) and -8.4 kcal/mol (BRAFV600E) . While explicit docking data for this compound is unavailable in the provided evidence, its lower IC50 values suggest optimized interactions with these residues or additional contacts.

Unique Advantages of this compound

Triple-Target Activity : Simultaneously inhibits EGFR, BRAFV600E, and EGFRT790M, addressing both primary and resistance mutations .

Antioxidant Properties : Reduces oxidative stress in cancer cells, a feature absent in erlotinib and most thiazole derivatives .

Apoptosis Induction : Demonstrates stronger pro-apoptotic effects compared to erlotinib in preclinical models .

Biological Activity

Egfr/brafv600E-IN-3 is a compound designed to target the epidermal growth factor receptor (EGFR) and the BRAF V600E mutation, which is prevalent in various cancers, including lung and colorectal cancers. This dual inhibition aims to overcome resistance mechanisms that often arise in targeted therapies. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

The BRAF V600E mutation leads to constitutive activation of the MAPK signaling pathway, promoting cell proliferation and survival. Inhibition of both EGFR and BRAF V600E can result in synergistic effects, enhancing antitumor activity. Studies have shown that compounds targeting both pathways can effectively suppress tumor growth and induce apoptosis in cancer cells.

In Vitro Studies

Recent investigations into novel pyrazoline derivatives, including this compound, revealed promising results:

- Antiproliferative Activity : Compounds tested against various cancer cell lines demonstrated significant growth inhibition. For instance, compounds 12, 15, and 17 exhibited GI50 values of 1.05 µM, 1.50 µM, and 1.20 µM respectively, indicating strong antiproliferative properties .

- Induction of Apoptosis : These compounds increased levels of pro-apoptotic factors such as caspase-3 and Bax while decreasing anti-apoptotic Bcl2 levels .

| Compound | GI50 (µM) | IC50 (BRAF V600E) (nM) |

|---|---|---|

| 12 | 1.05 | 93 ± 6 |

| 15 | 1.50 | 98 ± 8 |

| 17 | 1.20 | 107 ± 9 |

| 28 | - | 65 ± 5 |

| 30 | - | 69 ± 6 |

In Vivo Studies

Animal models have been utilized to further assess the efficacy of this compound:

- Tumor Growth Inhibition : In xenograft models, treatment with dual inhibitors led to significant reductions in tumor size compared to control groups .

- Resistance Mechanisms : Feedback activation of EGFR was observed in response to BRAF V600E inhibition, suggesting that concurrent inhibition may be necessary to prevent resistance .

Case Studies

Several case studies highlight the therapeutic potential of targeting both EGFR and BRAF V600E:

- Colorectal Cancer : Patients with BRAF V600E mutations showed improved outcomes when treated with combined EGFR and BRAF inhibitors compared to monotherapy .

- Lung Cancer : In a cohort of patients with EGFR-mutant lung cancer exhibiting BRAF mutations, dual inhibition resulted in prolonged progression-free survival .

Q & A

Q. How do I interpret the IC50 values of EGFR/BRAFV600E-IN-3 for EGFR, BRAFV600E, and EGFR<sup>T790M</sup> in experimental contexts?

The IC50 values (57 nM for EGFR, 68 nM for BRAFV600E, and 9.70 nM for EGFR<sup>T790M</sup>) indicate relative inhibitory potency. To contextualize these values:

Q. What methodologies are recommended to validate this compound-induced apoptosis in NSCLC cell lines?

Q. How can I measure the antioxidant activity of this compound in vitro?

- ROS scavenging assays : Use DCFH-DA probes in treated cells.

- Enzymatic activity : Measure SOD or CAT levels via colorimetric kits.

- Correlate antioxidant effects with apoptosis induction to determine if oxidative stress reduction drives cytotoxicity .

Advanced Research Questions

Q. How should I design experiments to address contradictory efficacy data between this compound in vitro and in vivo models?

- Dosing optimization : Align in vivo doses with pharmacokinetic parameters (e.g., Cmax and AUC) derived from in vitro IC50 values.

- Resistance modeling : Introduce secondary mutations (e.g., EGFR<sup>T790M</sup> or BRAF<sup>G469A</sup>) in PDX models to mimic clinical relapse scenarios .

- Biomarker tracking : Use ddPCR or NGS to monitor mutation allele frequencies pre/post-treatment .

Q. What strategies can overcome resistance to this compound in dual-mutant (EGFR/BRAF) tumors?

- Combination therapy : Pair with MEK inhibitors (e.g., trametinib) to block downstream signaling bypass.

- Structure-guided optimization : Perform molecular docking studies to identify steric clashes caused by resistance mutations (e.g., EGFR<sup>T790M</sup>) and modify compound substituents .

- CRISPR screens : Identify synthetic lethal partners to enhance sensitivity .

Q. How do I assess off-target effects of this compound in transcriptome-wide studies?

- RNA-seq analysis : Compare gene expression profiles of treated vs. untreated cells using DESeq2 or edgeR.

- Pathway enrichment : Tools like GSEA or IPA can highlight unintended modulation of pathways (e.g., JAK-STAT).

- Validate hits via siRNA knockdown or small-molecule inhibitors to confirm functional relevance .

Methodological Frameworks

Q. What statistical approaches are suitable for analyzing dose-response synergies in combination studies?

Q. How can I ensure reproducibility when testing this compound in heterogeneous tumor samples?

- Single-cell sequencing : Resolve clonal heterogeneity in patient-derived samples.

- Standardized protocols : Adopt CONSORT-like guidelines for in vivo studies, including randomization and blinding.

- Data transparency : Publish raw flow cytometry counts and blot densitometry values in supplementary materials .

Data Interpretation and Reporting

Q. How should I handle discrepancies between this compound’s biochemical and cellular activity?

Q. What metadata is critical when publishing datasets on this compound?

- Compound characterization : Purity (≥98%), storage conditions, and batch-to-batch variability.

- Experimental conditions : Serum concentration, passage number of cell lines, and incubation time.

- Ethical compliance : Document IRB approval for patient-derived samples and GDPR compliance for EU collaborations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.